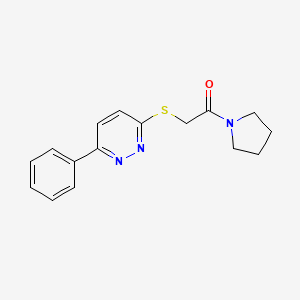

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. It also has a sulfanyl group linking it to a pyrrolidinone ring, which is a five-membered ring with a nitrogen atom and a ketone functional group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve the formation of the pyridazinone and pyrrolidinone rings in separate steps, followed by the introduction of the sulfanyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyrrolidinone rings, along with the phenyl group and the sulfanyl linker. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazinone and pyrrolidinone rings, as well as the sulfanyl group. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups. For example, the presence of the sulfanyl group could potentially increase its solubility in polar solvents .Scientific Research Applications

Mesalazine and Inflammatory Bowel Disease

Mesalazine, a compound with a somewhat related chemical structure due to the presence of a pyridazine ring and sulfanyl group, is extensively studied for its application in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. Its mechanism involves the delivery to the distal small intestine and colon, highlighting the importance of specific chemical functionalities in targeting intestinal diseases (Brogden & Sorkin, 1989).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, as part of the compound's name, signifies its relevance in medicinal chemistry. Pyrrolidine derivatives are widely explored for their pharmacological applications due to their ability to efficiently explore pharmacophore space and contribute to the molecule's stereochemistry. This makes them a key scaffold in the design of biologically active compounds targeting various diseases (Li Petri et al., 2021).

Pharmacological and Biochemical Actions of Related Compounds

The biochemical and pharmacological actions of compounds like sulphasalazine, which share functional groups with "2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone," are studied in depth to understand their therapeutic efficacy in diseases like rheumatoid arthritis. This illustrates the potential research interest in understanding how similar structures could modulate immune responses or contribute to disease-modifying effects (Hoult, 2012).

Chemical Synthesis and Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds, including pyridines, pyrrolidines, and sulfanyl derivatives, are a significant area of chemical research. These structures are key in developing new pharmaceuticals, agrochemicals, and materials science applications. The versatility and reactivity of these functional groups enable the synthesis of complex molecules with specific biological activities (Philip et al., 2020).

Future Directions

properties

IUPAC Name |

2-(6-phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(19-10-4-5-11-19)12-21-15-9-8-14(17-18-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIWWCRQOJVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)

![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

![4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)

![(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2797283.png)